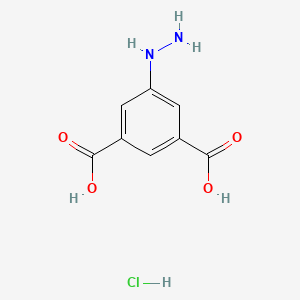

![molecular formula C14H20N2O4 B1284451 (2-氨基-2-苯并[1,3]二氧杂-5-基乙基)-氨基甲酸叔丁酯 CAS No. 912762-94-8](/img/structure/B1284451.png)

(2-氨基-2-苯并[1,3]二氧杂-5-基乙基)-氨基甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

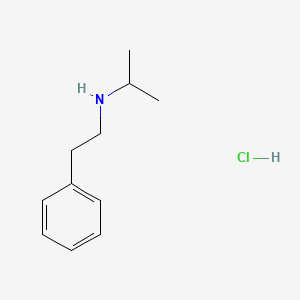

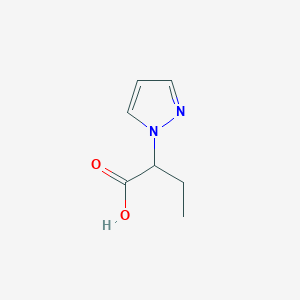

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

土壤和地下水中的生物降解:

- 该化合物与乙基叔丁基醚 (ETBE) 等醚类有关,经历涉及复杂途径和微生物相互作用的生物降解。土壤和地下水中的微生物可以好氧降解 ETBE,产生乙醛和叔丁醇 (TBA) 等中间体。这些过程受共污染物的存在和环境中存在的特定微生物群落的影响。这些知识可以为类似化合物的生物修复策略提供信息 (Thornton 等人,2020 年)。

环境出现和归宿:

- 对相关化合物(例如合成酚类抗氧化剂 (SPA))的研究表明,它们广泛存在于各种环境基质中,包括室内灰尘和室外空气颗粒物。关于 SPA 出现、人类接触和毒性的发现提供了对类似合成化合物的潜在环境行为和人类健康影响的见解 (Liu 和 Mabury,2020 年)。

- 对对羟基苯甲酸酯(其结构与作为酯的关注化合物相似)的研究强调了它们在水生环境中的普遍性。了解对羟基苯甲酸酯在水系统中的出现、归宿和行为,可以为理解类似酯化合物的环境动态提供比较视角 (Haman 等人,2015 年)。

燃料添加剂的生物降解:

- 甲基叔丁基醚 (MTBE) 等化合物及其降解中间体(如叔丁醇 (TBA))的环境归宿已得到广泛研究。在各种氧化还原条件下,此类化合物在地下微生物降解,为理解类似燃料氧合物的环境影响和降解机制提供了框架 (Schmidt 等人,2004 年)。

食品和饮料中的分析和缓解:

- 结构上与所讨论的化合物相关的氨基甲酸乙酯存在于发酵食品和饮料中。了解其在食品中的形成机制、分析方法和预防技术,可以阐明在各个行业中处理类似化合物的途径 (Weber 和 Sharypov,2009 年)。

作用机制

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines .

Mode of Action

It’s synthesized via a pd-catalyzed c-n cross-coupling . This suggests that it might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Compounds with similar structures have been reported to have anticancer activity against prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

生化分析

Biochemical Properties

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclooxygenase (COX) enzymes, acting as a competitive inhibitor . The nature of these interactions involves the binding of the compound to the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Cellular Effects

The effects of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cell lines such as HeLa and A549 by causing cell cycle arrest at the S phase . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Furthermore, it has been shown to interact with tubulin, a key protein involved in microtubule formation, leading to the disruption of microtubule dynamics and subsequent inhibition of cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester change over time. The compound exhibits stability under normal storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At high doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .

Metabolic Pathways

(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the compound’s overall pharmacological effects .

Transport and Distribution

Within cells and tissues, (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters that can modulate its intracellular concentration .

Subcellular Localization

The subcellular localization of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications such as phosphorylation can also affect the compound’s localization and activity .

属性

IUPAC Name |

tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-7-10(15)9-4-5-11-12(6-9)19-8-18-11/h4-6,10H,7-8,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSZUBZMVYTJJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587581 |

Source

|

| Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912762-94-8 |

Source

|

| Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。